Methyl 6-(bromomethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
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Overview
Description
Methyl 6-(bromomethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a heterocyclic compound that contains both pyrrole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(bromomethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate typically involves the bromination of a precursor compound. One common method involves the bromination of 5-methylpyridine-2,3-dicarboxylate using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as a radical initiator . The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(bromomethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): Used as a radical initiator in bromination reactions.
Dichloromethane: Common solvent for organic reactions.
Major Products Formed
Substituted Derivatives: Formed by nucleophilic substitution of the bromomethyl group.
Oxidized Derivatives: Formed by oxidation of the methyl group.
Scientific Research Applications
Methyl 6-(bromomethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical compounds.
Materials Science: Employed in the development of novel materials with unique electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Methyl 6-(bromomethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would depend on the structure of the final derivative and its target .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-(bromomethyl)-2-pyridinecarboxylate: Similar in structure but lacks the pyrrolo[2,3-d]pyrimidine ring system.
2-Bromo-6-methylpyridine: Contains a bromomethyl group but differs in the overall ring structure.
Uniqueness
Methyl 6-(bromomethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is unique due to its fused pyrrole and pyrimidine rings, which confer distinct chemical properties and potential biological activities compared to simpler analogs.
Properties
Molecular Formula |
C10H10BrN3O2 |
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Molecular Weight |
284.11 g/mol |
IUPAC Name |
methyl 6-(bromomethyl)-7-methylpyrrolo[2,3-d]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C10H10BrN3O2/c1-14-7(4-11)3-6-5-12-8(10(15)16-2)13-9(6)14/h3,5H,4H2,1-2H3 |
InChI Key |
YCMIBIHRBIPYIU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=CN=C(N=C21)C(=O)OC)CBr |
Origin of Product |
United States |
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